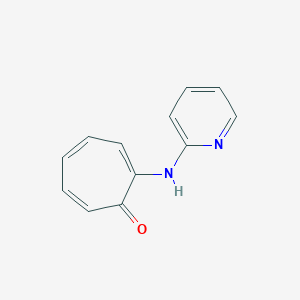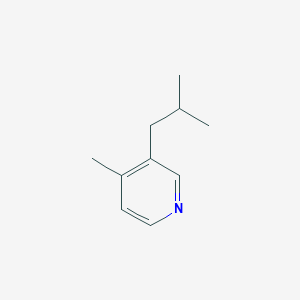
3-Isobutyl-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isobutyl-4-methylpyridine (IBMP) is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a strong odor, and it is commonly used as a flavoring agent in the food industry. IBMP has also been the subject of scientific research due to its potential therapeutic properties. In
科学的研究の応用
3-Isobutyl-4-methylpyridine has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. 3-Isobutyl-4-methylpyridine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用機序
The mechanism of action of 3-Isobutyl-4-methylpyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-Isobutyl-4-methylpyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates various metabolic processes in the body.
生化学的および生理学的効果
3-Isobutyl-4-methylpyridine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-Isobutyl-4-methylpyridine has also been shown to reduce the levels of reactive oxygen species (ROS) in the body, which can cause oxidative damage to cells and tissues. In addition, 3-Isobutyl-4-methylpyridine has been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
3-Isobutyl-4-methylpyridine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, 3-Isobutyl-4-methylpyridine has some limitations. It has a strong odor that can be unpleasant to work with, and it can be toxic if ingested or inhaled. It is also not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 3-Isobutyl-4-methylpyridine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 3-Isobutyl-4-methylpyridine has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. 3-Isobutyl-4-methylpyridine has been shown to induce apoptosis in cancer cells and may be able to be used as a chemotherapeutic agent. Finally, 3-Isobutyl-4-methylpyridine may have potential applications in the food industry as a flavoring agent or preservative. Further research is needed to explore these and other potential applications of 3-Isobutyl-4-methylpyridine.
Conclusion
In conclusion, 3-Isobutyl-4-methylpyridine (3-Isobutyl-4-methylpyridine) is a chemical compound that has potential therapeutic properties. Its synthesis method involves the reaction of 3-methylpyridine with isobutyl chloride in the presence of a catalyst. 3-Isobutyl-4-methylpyridine has been studied for its anti-inflammatory, analgesic, and anti-cancer effects, as well as its potential use in the treatment of neurodegenerative disorders. Its mechanism of action involves the modulation of various signaling pathways in the body. 3-Isobutyl-4-methylpyridine has several advantages for use in lab experiments, but it also has some limitations. Finally, there are several future directions for research on 3-Isobutyl-4-methylpyridine, including its potential use in the treatment of cancer and neurodegenerative disorders.
合成法
The synthesis of 3-Isobutyl-4-methylpyridine involves the reaction of 3-methylpyridine with isobutyl chloride in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 80-100°C and yields 3-Isobutyl-4-methylpyridine as the main product. The purity of the product can be improved by using various purification techniques such as distillation and recrystallization.
特性
CAS番号 |
110823-92-2 |
|---|---|
製品名 |
3-Isobutyl-4-methylpyridine |
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
4-methyl-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-8(2)6-10-7-11-5-4-9(10)3/h4-5,7-8H,6H2,1-3H3 |
InChIキー |
SQPJNTCVTSMUDF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)CC(C)C |
正規SMILES |
CC1=C(C=NC=C1)CC(C)C |
同義語 |
Pyridine, 4-methyl-3-(2-methylpropyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



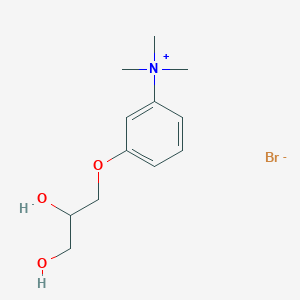
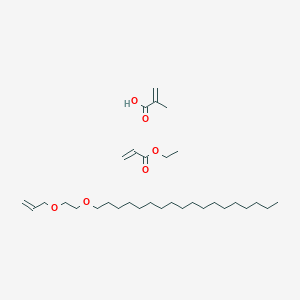
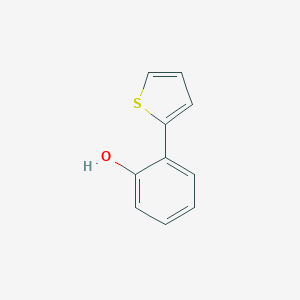
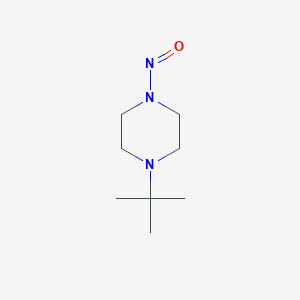
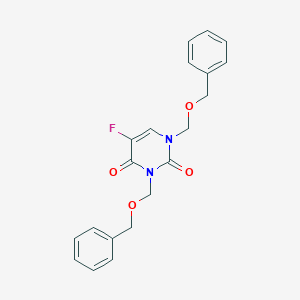
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)
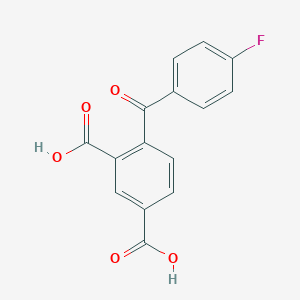
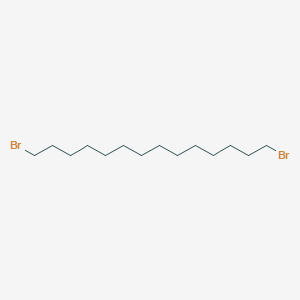
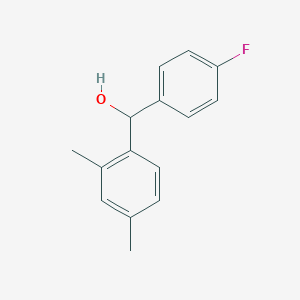
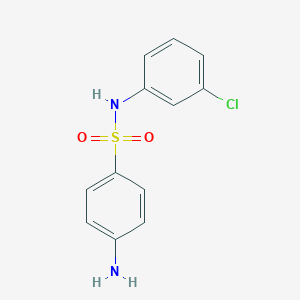

![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)

